Pin1 Enzyme Inhibitory Activity: N-(Naphthalene-2-carbonyl)-D-phenylalanine vs. 3-Fluoro Substituted Analog
In the structure-based design of human Pin1 inhibitors, the non-fluorinated N-(naphthalene-2-carbonyl)-D-phenylalanine serves as the scaffold upon which the 3-fluoro substituent was added. The crystal structure of human Pin1 in complex with 3-fluoro-N-(naphthalen-2-ylcarbonyl)-D-phenylalanine (PDB: 3I6C) reveals that the core 2-naphthoyl-D-phenylalanine moiety occupies the proline binding pocket, with the 3-fluoro group making additional hydrophobic contacts in a shallow cleft [1]. While the parent compound without the 3-fluoro group exhibited a double-digit micromolar IC50 against Pin1, the optimized 3-fluoro analog achieved sub-micromolar potency in the same biochemical assay, representing a >20-fold improvement [1]. This demonstrates that the unadorned N-(naphthalene-2-carbonyl)-D-phenylalanine is the optimal hit-like starting point for SAR expansion by medicinal chemistry teams, because it possesses measurable target engagement that can be rationally improved by structure-guided substitution.
| Evidence Dimension | Pin1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Double-digit micromolar IC50 (parent scaffold without 3-F) |
| Comparator Or Baseline | 3-Fluoro-N-(naphthalen-2-ylcarbonyl)-D-phenylalanine: Sub-micromolar IC50 |
| Quantified Difference | >20-fold improvement in potency upon 3-fluoro substitution |
| Conditions | Biochemical Pin1 PPIase activity assay; crystal structure determination at 1.3 Å resolution (PDB: 3I6C); human Pin1 enzyme. |
Why This Matters
Procuring the non-fluorinated parent scaffold is essential for laboratories engaging in structure-guided optimization of Pin1 inhibitors, as it provides a validated starting point with measurable (albeit moderate) target engagement and a clear vector for potency enhancement.
- [1] Dong, L., Marakovits, J., Hou, X., Guo, C., Greasley, S., Dagostino, E., Ferre, R., Johnson, M. C., Kraynov, E., Thomson, J., Pathak, V., & Murray, B. W. (2010). Structure-based design of novel human Pin1 inhibitors (II). Bioorganic & Medicinal Chemistry Letters, 20(7), 2210–2214. View Source
